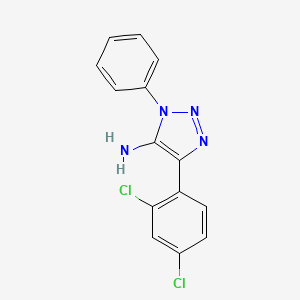![molecular formula C13H19ClN2O B6462143 4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2548995-98-6](/img/structure/B6462143.png)
4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride (AMPMP), also known as 4-Aminomethylbenzylpyrrolidin-2-one hydrochloride, is a synthetic compound used in various scientific research applications. It is a white crystalline powder that is soluble in both water and methanol and is used in a variety of laboratory experiments. AMPMP is a versatile compound that can be used in a variety of research applications such as drug discovery, biochemical studies, and physiological research.
科学研究应用
AMPMP is a versatile compound that can be used in a variety of scientific research applications. It has been used in drug discovery and development, biochemical studies, and physiological research. In drug discovery and development, AMPMP has been used to study the pharmacokinetic and pharmacodynamic properties of various compounds. In biochemical studies, AMPMP has been used to study the structure and function of proteins and enzymes. In physiological research, AMPMP has been used to study the effects of various compounds on the body.
作用机制
The mechanism of action of AMPMP is not fully understood. However, it is believed that AMPMP binds to certain proteins and enzymes, which then alters the structure and function of the proteins and enzymes. This binding can lead to changes in the activity of the proteins and enzymes, which can then lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPMP are not fully understood. However, it is believed that AMPMP can affect the activity of certain proteins and enzymes, which can lead to changes in the biochemical and physiological processes of the body. For example, AMPMP has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, which can lead to changes in the pharmacokinetic and pharmacodynamic properties of the drugs.
实验室实验的优点和局限性
The advantages of using AMPMP in laboratory experiments include its low cost, stability, and ease of synthesis. Additionally, AMPMP is a versatile compound that can be used in a variety of research applications. The main limitation of using AMPMP in laboratory experiments is the lack of understanding of its mechanism of action, which can limit the accuracy of the results of the experiments.
未来方向
There are a number of potential future directions for AMPMP research. These include further studies on its mechanism of action, studies on its effects on drug metabolism, and studies on its potential therapeutic applications. Additionally, further research could be conducted on its potential effects on biochemical and physiological processes, as well as its potential applications in drug discovery and development.
合成方法
AMPMP can be synthesized through a two-step process. The first step involves the reaction of 4-aminomethylbenzyl chloride and pyrrolidine in the presence of anhydrous sodium acetate. This reaction yields 4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one. The second step involves the reaction of the pyrrolidine with hydrochloric acid, resulting in the formation of 4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride. The synthesis of AMPMP is relatively straightforward and can be completed in a laboratory setting.
属性
IUPAC Name |
4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-4-2-3-5-12(10)9-15-8-11(7-14)6-13(15)16;/h2-5,11H,6-9,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWYFCCJJXAZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6462066.png)
![14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462089.png)
![12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462095.png)
![14-bromo-12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462100.png)

![N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide](/img/structure/B6462120.png)
![2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6462123.png)
![N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide](/img/structure/B6462128.png)

![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)
![12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462137.png)
![5-propyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462138.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6462153.png)
![4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462160.png)
